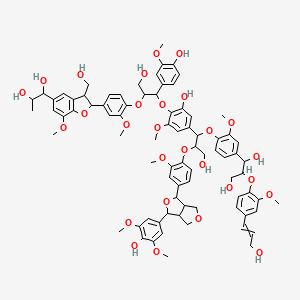
5-Aminoquinoline-8-carboxylic acid
Descripción general
Descripción
5-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both an amino group and a carboxylic acid group in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the functionalization of the quinoline ring. For example, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to improve the yield and reduce the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminoquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline-8-carboxylic acid derivatives, and various functionalized quinoline compounds .
Aplicaciones Científicas De Investigación
5-Aminoquinoline-8-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Aminoquinoline-8-carboxylic acid involves its interaction with molecular targets and pathways. For example, it can act as a chelating agent, binding to metal ions and inhibiting the activity of metalloproteins . Additionally, the compound can interfere with DNA replication and protein synthesis in microorganisms, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Aminoquinoline-8-carboxylic acid include:
8-Aminoquinoline: A closely related compound with similar chemical properties and applications.
Quinoline-8-carboxylic acid: Lacks the amino group but shares the carboxylic acid functionality.
Chloroquine: A well-known antimalarial drug that contains a quinoline ring.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
5-aminoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYOTWIJFUEKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666420 | |
| Record name | 5-Aminoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80690-06-8 | |
| Record name | 5-Aminoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Bromo-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B3285588.png)

![N-[(2-fluorophenyl)methyl]cyclohexanamine](/img/structure/B3285595.png)


